Unii-FA26VP94XR
Overview
Description
Tetrahydrocurcumin Monoglucuronide is a metabolite of Curcumin, a derivative with potential to be an antioxidant and anti-inflammatory agent.
Scientific Research Applications
Advancements in Nanoparticle Synthesis
Recent studies highlight the importance of novel materials in chemical research, crucial for advancements in various industries, including technology. The development of inorganic nanoparticles is a key area, with significant implications in fields such as electronics. This aligns with the broader trends in scientific discovery and technological development (Cushing, Kolesnichenko, & O'Connor, 2004).
Collaborative Environments in Environmental Modeling
The use of collaborative working environments is essential for managing large scientific applications. For instance, the Unified Air Pollution Model (UNI-DEM) demonstrates how collaborative environments can significantly enhance the development and experimentation process in scientific research (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
University Nanosat Programs
The University Nanosat Program (UNP) illustrates the integration of academic research with technological advancements in aerospace. This initiative demonstrates the potential of educational programs to bridge the gap between academic research and practical applications, fostering the development of new technologies (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).
Enhancing Genomic Studies
The PhenX Toolkit project significantly contributes to the field of genomic studies by providing well-established measures for various research domains. This facilitates replication and validation across studies, promoting data harmonization and enhancing the impact of genomic research (Hamilton et al., 2011).
Translation of Research into Innovations
The National Collegiate Inventors and Innovators Alliance (NCIIA) plays a crucial role in translating scientific research into practical innovations. Their approach in providing training and support aligns well with the need to transform basic research into deployable technologies that benefit society (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Role of Scientific Fabrication Laboratories
Fabrication Laboratories (FabLabs), especially those within academic institutions, have become instrumental in converting creative ideas into real-world applications. These labs offer digital tools for prototyping, supporting the evolution of ideas in physics and math education, and community development (Fonda & Canessa, 2015).
Investment in Scientific Research
The argument for investing in scientific research is strongly supported by its potential to uncover the mysteries of the universe and create beneficial technologies. This investment is seen as crucial for the advancement of human knowledge and the creation of wealth (Press, 2013).
Mechanism of Action
Target of Action
Tetrahydrocurcumin monoglucuronide primarily targets inflammatory pathways . It has been shown to inhibit the production of TNF-α and IL-6, key cytokines involved in the inflammatory response .
Mode of Action
The compound interacts with its targets by modulating their activity. It inhibits the production of TNF-α and IL-6, thereby reducing inflammation . The exact molecular interactions between the compound and its targets are still under investigation.
Biochemical Pathways
Tetrahydrocurcumin monoglucuronide affects various signaling transduction pathways, including MAPK, JAK/STAT, NF-κB, Nrf2, PI3K/Akt/mTOR, AMPK, and Wnt/β-catenin . By modulating these pathways, it exerts a wide range of biological activities and has significant treatment effects on diseases .
Pharmacokinetics
As a major active metabolite of curcumin, tetrahydrocurcumin monoglucuronide has higher bioavailability and stability than curcumin . This improved bioavailability enhances its therapeutic potential.
Result of Action
The molecular and cellular effects of tetrahydrocurcumin monoglucuronide’s action are diverse, given its wide range of biological activities. It has significant treatment effects on various diseases, including neurological disorders, metabolic syndromes, cancers, and inflammatory diseases .
Biochemical Analysis
Biochemical Properties
Tetrahydrocurcumin monoglucuronide exhibits potent antioxidant effects . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions . For instance, it has been shown to modulate various signaling transduction pathways, including MAPK, JAK/STAT, NF-κB, Nrf2, PI3K/Akt/mTOR, AMPK, Wnt/β-catenin .
Cellular Effects
Tetrahydrocurcumin monoglucuronide has been shown to have a wide range of effects on various types of cells and cellular processes . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to exert anti-cancer effects by modulating oxidative stress, xenobiotic detoxification, inflammation, proliferation, metastasis, and programmed cell death .
Molecular Mechanism
The molecular mechanism of action of Tetrahydrocurcumin monoglucuronide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to inhibit the activation of caspase-3 and -9, key enzymes involved in apoptosis .
Temporal Effects in Laboratory Settings
The effects of Tetrahydrocurcumin monoglucuronide can change over time in laboratory settings . It has been shown to have good chemical stability
Dosage Effects in Animal Models
The effects of Tetrahydrocurcumin monoglucuronide can vary with different dosages in animal models . For instance, it has been shown to exert significant and dose-dependent inhibitions on inflammation in mice
Metabolic Pathways
Tetrahydrocurcumin monoglucuronide is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
Transport and Distribution
Tetrahydrocurcumin monoglucuronide is transported and distributed within cells and tissues
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(Z)-3-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-5-oxohept-3-enyl]-2-methoxyphenoxy]oxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O12/c1-36-20-11-14(5-9-18(20)30)3-7-16(28)13-17(29)8-4-15-6-10-19(21(12-15)37-2)38-27-24(33)22(31)23(32)25(39-27)26(34)35/h5-6,9-13,22-25,27,29-33H,3-4,7-8H2,1-2H3,(H,34,35)/b17-13-/t22-,23-,24+,25-,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENYBFGBLPXEGE-WMFRBCPGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)C=C(CCC2=CC(=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)CCC(=O)/C=C(/CCC2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)OC)\O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
227466-74-2 | |
Record name | Tetrahydrocurcumin beta-O-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227466742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TETRAHYDROCURCUMIN .BETA.-O-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA26VP94XR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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